Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
CAS No.: 25679-24-7
VCID: VC0013101
Molecular Formula: C49H62N10O13S2
Molecular Weight: 1063.2 g/mol
* For research use only. Not for human or veterinary use.
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Description | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, also known as Cholecystokinin Octapeptide, desulfated, is an eight-membered oligopeptide . It consists of Asp, Tyr, Met, Gly, Trp, Met, As, and Phe-NH2 residues joined in sequence . This compound functions as a human, rat, and mouse metabolite, and is both an oligopeptide and a peptidyl amide . The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is L-alpha-aspartyl-L-tyrosyl-L-methionyl-glycyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide . It has a molecular weight of 1063.2 g/mol . The oligopeptide can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This octapeptide exhibits biological activity through its interaction with cholecystokinin (CCK) receptors, particularly the CCK-B receptor, acting as a full agonist. It stimulates physiological responses such as pancreatic secretion and gastrointestinal motility. Studies show the peptide binds to CCK-B receptors with high affinity, triggering intracellular signaling pathways and enhancing pancreatic enzyme secretion in animal models, which indicates its role in digestive processes. It has been observed to induce contractions in the guinea pig ileum, supporting its function in gastrointestinal activity. Other similar compounds include H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, which has a molecular weight of 984.57900 , and Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, which has a molecular weight of 1143.3 g/mol . Additionally, AC-TYR(SO3H)-MET-GLY-TRP-MET-ASP-PHE-NH2, also known as Acetyl-CCK-7 (sulfated), has a molecular weight of 1070.22 . |
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CAS No. | 25679-24-7 |
Product Name | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 |
Molecular Formula | C49H62N10O13S2 |
Molecular Weight | 1063.2 g/mol |
IUPAC Name | (3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid |
Standard InChI | InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
Standard InChIKey | ZBTPHEHKAHBSMT-YRVFCXMDSA-N |
SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN |
Synonyms | des(SO3)CCK-8 desulfated cholecystokinin-8 desulfated sincalide |
PubChem Compound | 3084441 |
Last Modified | Sep 14 2023 |
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